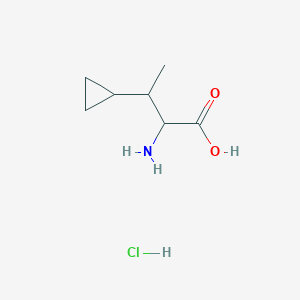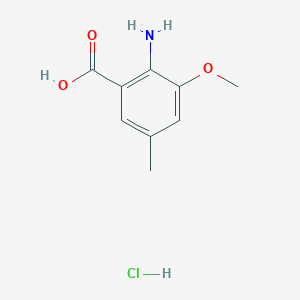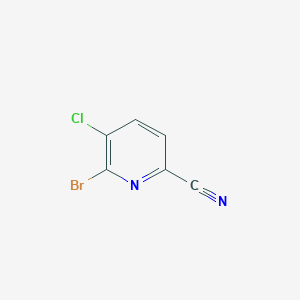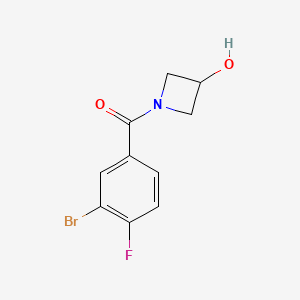
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol
Overview
Description
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol, commonly referred to as BFA, is an organic small molecule that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. BFA is a member of the azetidine family of compounds, which are characterized by their three-membered ring structure. BFA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, BFA has been shown to possess various pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, and antidiabetic effects.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown that compounds structurally related to 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol have been synthesized and evaluated for their antimicrobial properties. The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, for example, demonstrated significant activity predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (S. Woulfe & M. Miller, 1985). Another study focused on the synthesis, properties, and structure-activity relationships of azetidinylquinolones, revealing that the absolute stereochemistry at the asymmetric centers was crucial for enhancing in vitro activity and oral efficacy (J. Frigola et al., 1995).
Chemical Transformations and Reactivity
The reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones and 4-aryl-1-(3-bromopropyl)azetidin-2-ones has been evaluated, leading to novel synthetic pathways for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (M. D’hooghe, Stijn Dekeukeleire, & N. de Kimpe, 2008). This demonstrates the potential of azetidin-3-ol derivatives for the synthesis of complex organic molecules with specific functional groups, facilitating the exploration of new pharmacological agents.
Drug Design and Discovery
The synthesis and evaluation of 3-Aryl-3-Sulfanyl Azetidines via iron-catalyzed thiol alkylation of N-Cbz Azetidinols highlight the role of small-ring derivatives in drug design, providing valuable motifs in new chemical space (Maryne A. J. Dubois et al., 2019). Moreover, the preparation of β-fluoro- and β,β-difluoro-histidinols from azetidine precursors indicates the versatility of these compounds in synthesizing fluorinated amino acids for potential use in medicinal chemistry and drug development (B. Dolenský, J. Narayanan, & K. Kirk, 2003).
properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYUUBQLEPVEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)


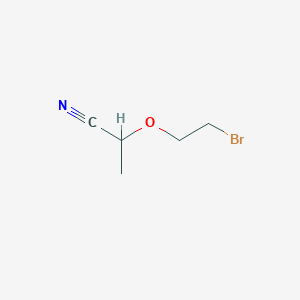
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)

